molecular formula C19H19FN6O B2562244 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380060-49-9

6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2562244
CAS No.: 2380060-49-9
M. Wt: 366.4
InChI Key: XHOYBLUFQFDZKR-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety, and is characterized by the presence of fluorine and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step proceduresCommon reagents used in these reactions include various halogenated pyrimidines, piperazine derivatives, and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The fluorine and phenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of a pyrimidine ring with a piperazine moiety, along with the presence of fluorine and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-13-23-15(11-16(24)27)25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOYBLUFQFDZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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